molecular formula C17H16ClNO B8814140 5-Chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole CAS No. 158018-50-9

5-Chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

Cat. No. B8814140
M. Wt: 285.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303036B2

Procedure details

To 105 mg of Asenapine hydrochloride dihydrate was added 2.0 ml acetonitrile and the obtained suspension was stirred for one week at room temperature, then filtered and the solid product dried in air at room temperature. The obtained sample was characterized by powder X-ray diffraction and a PXRD pattern as depicted in FIG. 3 with the most important peaks as listed in Table 4 was obtained. The H-NMR spectrum confirmed the presence of protonated Asenapine.
[Compound]
Name
Asenapine hydrochloride dihydrate
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:19][CH:18]2[CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[O:11][C:12]3[CH:13]=[CH:14][C:15]([Cl:20])=[CH:16][C:17]=32)[CH2:3]1>C(#N)C>[CH3:1][N:2]1[CH2:19][C@@H:18]2[C:17]3[CH:16]=[C:15]([Cl:20])[CH:14]=[CH:13][C:12]=3[O:11][C:10]3[C:5]([C@H:4]2[CH2:3]1)=[CH:6][CH:7]=[CH:8][CH:9]=3.[ClH:20] |f:2.3|

Inputs

Step One
Name
Asenapine hydrochloride dihydrate
Quantity
105 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2C=3C=CC=CC3OC=4C=CC(=CC4C2C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained suspension was stirred for one week at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid product dried in air at room temperature
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303036B2

Procedure details

To 105 mg of Asenapine hydrochloride dihydrate was added 2.0 ml acetonitrile and the obtained suspension was stirred for one week at room temperature, then filtered and the solid product dried in air at room temperature. The obtained sample was characterized by powder X-ray diffraction and a PXRD pattern as depicted in FIG. 3 with the most important peaks as listed in Table 4 was obtained. The H-NMR spectrum confirmed the presence of protonated Asenapine.
[Compound]
Name
Asenapine hydrochloride dihydrate
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:19][CH:18]2[CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[O:11][C:12]3[CH:13]=[CH:14][C:15]([Cl:20])=[CH:16][C:17]=32)[CH2:3]1>C(#N)C>[CH3:1][N:2]1[CH2:19][C@@H:18]2[C:17]3[CH:16]=[C:15]([Cl:20])[CH:14]=[CH:13][C:12]=3[O:11][C:10]3[C:5]([C@H:4]2[CH2:3]1)=[CH:6][CH:7]=[CH:8][CH:9]=3.[ClH:20] |f:2.3|

Inputs

Step One
Name
Asenapine hydrochloride dihydrate
Quantity
105 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2C=3C=CC=CC3OC=4C=CC(=CC4C2C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained suspension was stirred for one week at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid product dried in air at room temperature
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.